molecular formula C21H17ClN4O2S B6550957 N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040637-52-2

N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Katalognummer: B6550957
CAS-Nummer: 1040637-52-2
Molekulargewicht: 424.9 g/mol
InChI-Schlüssel: QYJCXXOPTWMFNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction (e.g., addition, substitution, elimination), and the conditions under which the reaction takes place (e.g., temperature, pressure, catalysts) .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, are also analyzed .

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Vamifeport or VIT-2763, is ferroportin , the unique iron transporter in mammals . Ferroportin plays a crucial role in the regulation of iron homeostasis in the body.

Mode of Action

Vamifeport acts as an oral ferroportin inhibitor . By inhibiting ferroportin, it restricts the availability of iron, thereby reducing hemolysis markers in the Townes model of Sickle Cell Disease (SCD) . This inhibition leads to iron-restricted erythropoiesis, which is characterized by decreased corpuscular hemoglobin concentration mean and mean corpuscular volume, as well as increased hypochromic and microcytic Red Blood Cell (RBC) fractions .

Biochemical Pathways

The inhibition of ferroportin affects the iron homeostasis pathway. This results in a decrease in intracellular hemoglobin concentration, which may prevent the polymerization of sickle hemoglobin (HbS) and its sequelae . Furthermore, Vamifeport reduces plasma soluble VCAM-1 concentrations, suggesting lowered vascular inflammation .

Pharmacokinetics

Vamifeport is administered orally and has a relatively fast absorption, with detectable levels 15 to 30 minutes post-dose . Following multiple dosing, there is no apparent change in absorption and accumulation is minimal . The mean elimination half-life is 1.9 to 5.3 hours following single dosing, and 2.1 to 3.8 hours on Day 1 and 2.6 to 5.3 hours on Day 7, following repeated dosing .

Result of Action

The inhibition of ferroportin by Vamifeport leads to a reduction in hemolysis markers in the Townes model of SCD . This results in improved hemodynamics and prevention of vascular stasis in a mouse model of SCD . The RBC indices of Vamifeport-treated male and female Townes mice exhibited changes attributable to iron-restricted erythropoiesis .

Safety and Hazards

The safety and hazards of a compound are determined through toxicology studies, which can include its LD50 (the dose that is lethal to 50% of a population), potential for causing cancer (carcinogenicity), and potential for causing birth defects (teratogenicity). Information on how to handle and store the compound safely is also included .

Zukünftige Richtungen

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects on human health and the environment .

Eigenschaften

IUPAC Name

N-(2-chlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-26-20(28)19-18(14(11-23-19)13-7-3-2-4-8-13)25-21(26)29-12-17(27)24-16-10-6-5-9-15(16)22/h2-11,23H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJCXXOPTWMFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.